Benzyl Viologen

Description

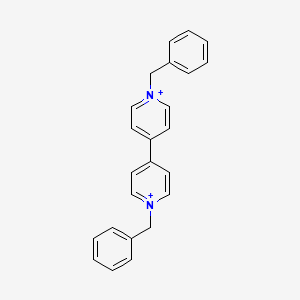

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAZZOXZPVVGSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074493 |

Source

|

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Merck Eurolab MSDS] |

Source

|

| Record name | Benzyl viologen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12256 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13096-46-3 |

Source

|

| Record name | Benzylviologen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl viologen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl viologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-bis(phenylmethyl)-4,4'-bipyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EC4TXL7J4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl Viologen: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (B1604629) Viologen, focusing on its chemical and physical properties, synthesis, redox behavior, and its applications in various scientific fields, including emerging uses in drug development.

Core Properties of Benzyl Viologen Dichloride

This compound is the common name for 1,1'-Dibenzyl-4,4'-bipyridinium dichloride. It is a quaternary salt of 4,4'-bipyridine (B149096). The CAS Number for the this compound cation is 13096-46-3, while the more commonly used dichloride salt is registered under CAS Number 1102-19-8.

Physicochemical Properties

The key physicochemical properties of this compound dichloride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1102-19-8 | [1] |

| Molecular Formula | C₂₄H₂₂Cl₂N₂ | [1] |

| Molecular Weight | 409.35 g/mol | [1] |

| Appearance | White to light yellow powder/crystals | [2] |

| Melting Point | 260-262 °C (decomposes) | [1][3] |

| Solubility | Soluble in water and organic solvents. | |

| IUPAC Name | 1,1'-dibenzyl-4,4'-bipyridinium dichloride |

Redox Behavior and Signaling Pathway

This compound is well-known for its reversible redox properties. It can undergo a two-step one-electron reduction. In its oxidized state (BV²⁺), it is typically colorless or pale yellow. Upon the first reduction, it forms a stable, intensely colored blue or violet radical cation (BV⁺•). A second reduction yields a neutral species (BV⁰), which is often yellow.[2] This distinct color change upon reduction makes it a valuable redox indicator.[4][5][6]

The redox potential of the BV²⁺/BV⁺• couple is approximately -0.359 V (versus the normal hydrogen electrode), and this potential is independent of pH.[5][7]

The two-step reduction process can be visualized as follows:

Experimental Protocols

Synthesis of 1,1'-Dibenzyl-4,4'-bipyridinium Dichloride

A general and effective method for the synthesis of this compound dichloride involves the quaternization of 4,4'-bipyridine with benzyl chloride.[8] While specific laboratory-scale protocols can vary, a representative procedure is outlined below.

Materials:

-

4,4'-Bipyridine

-

Benzyl chloride

-

Acetonitrile (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bipyridine in a suitable solvent such as acetonitrile.

-

Add a molar excess (typically 2.2 to 2.5 equivalents) of benzyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain it for several hours (e.g., 24-48 hours) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product often precipitates out of the solution upon cooling.

-

The crude product can be collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted benzyl chloride.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/acetone, to yield the pure 1,1'-Dibenzyl-4,4'-bipyridinium dichloride as a crystalline solid.[9]

Fabrication of a this compound-Based Electrochromic Device

The electrochromic properties of this compound make it a key component in the fabrication of electrochromic devices (ECDs), also known as smart windows. A basic ECD can be assembled as follows:

Materials:

-

Indium tin oxide (ITO)-coated glass slides

-

This compound dichloride

-

An electrolyte (e.g., a solution of lithium perchlorate (B79767) in propylene (B89431) carbonate)

-

A redox-active species for the counter electrode (e.g., ferrocene)

-

A polymer matrix (e.g., poly(methyl methacrylate) - PMMA)

-

Spacers (e.g., thin polymer film)

-

Sealing epoxy

Procedure:

-

Preparation of the Electrochromic Solution: Dissolve this compound dichloride and the electrolyte in a suitable solvent. A polymer can be added to create a gel electrolyte for a more robust device.

-

Assembly of the Device:

-

Take two ITO-coated glass slides and clean them thoroughly.

-

Place thin spacers along the edges of one of the slides.

-

Drop-cast the electrochromic solution onto the conductive side of this slide.

-

Carefully place the second ITO slide on top, with its conductive side facing the electrochromic layer, to form a sandwich structure.

-

Press gently to ensure a uniform thickness and to remove any air bubbles.

-

-

Sealing: Seal the edges of the device with epoxy, leaving two small openings for electrical contacts.

-

Electrical Connection: Attach electrical contacts (e.g., copper tape) to the exposed ITO surfaces.

-

Operation: Apply a DC voltage across the two electrodes. The this compound will undergo reduction, causing the device to change color. Reversing the polarity will oxidize the viologen, returning the device to its transparent state.[10]

Applications in Research and Drug Development

This compound's unique properties lend it to a variety of applications:

-

Redox Indicator: Its sharp and reversible color change makes it an excellent indicator for monitoring redox reactions in chemical and biological systems.[5]

-

Electrochromic Devices: As detailed above, it is a primary material for the development of smart windows, displays, and other electrochromic applications due to its low operating voltage and distinct color change.[11]

-

n-Type Dopant for Organic Semiconductors: The reduced forms of this compound can act as effective n-type dopants for organic semiconductors, enhancing their electrical conductivity.[2][12]

-

Electron Mediator in Bio-electrocatalysis: this compound can facilitate electron transfer between electrodes and enzymes, which is a critical process in the development of biosensors and biofuel cells.[9]

Emerging Roles in Drug Development

While direct therapeutic applications are not established, the properties of this compound are being explored in the context of drug development and delivery:

-

Redox-Responsive Drug Delivery: The redox activity of viologens is being investigated for the design of "smart" drug delivery systems. These systems could potentially release a therapeutic agent in response to specific redox environments in the body, such as those found in tumor microenvironments.

-

Biosensor Development for Drug Screening: As an efficient electron mediator, this compound can be incorporated into biosensors designed for high-throughput screening of drug candidates that modulate the activity of redox-active enzymes.

The following workflow illustrates the potential application of this compound in a redox-based drug screening assay.

References

- 1. This compound dichloride 97 1102-19-8 [sigmaaldrich.com]

- 2. ossila.com [ossila.com]

- 3. 1,1'-DIBENZYL-4,4'-BIPYRIDINIUM DICHLORIDE | 1102-19-8 [chemicalbook.com]

- 4. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples. | Semantic Scholar [semanticscholar.org]

- 7. THE VIOLOGEN INDICATORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viologen - Wikipedia [en.wikipedia.org]

- 9. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Viologen-based electrochromic materials and devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. The this compound radical cation: an effective n-dopant for poly(naphthalenediimide-bithiophene) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Properties of Benzyl Viologen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) viologen (BV), systematically known as 1,1'-dibenzyl-4,4'-bipyridinium dichloride, is a notable member of the viologen family of organic compounds. Viologens are characterized by their dicationic 4,4'-bipyridinium core structure and are renowned for their rich redox chemistry. Benzyl viologen, in particular, serves as a crucial compound in various scientific domains due to its distinct electrochemical and optical properties. It functions as a redox indicator, an electron transfer mediator in biochemical reactions, and an n-type dopant in the field of organic electronics.[1] Its ability to undergo reversible, multi-step electron transfer reactions, each accompanied by a distinct color change, makes it a valuable tool for studying redox processes. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Identification

This compound's molecular architecture features a central 4,4'-bipyridinium core, a conjugated system of two pyridine (B92270) rings. Two benzyl groups (C₆H₅CH₂) are covalently bonded to the nitrogen atoms of each pyridine ring. This substitution results in a dicationic species, typically associated with counter-ions, most commonly chloride (Cl⁻).

-

IUPAC Name : 1,1'-dibenzyl-4,4'-bipyridinium dichloride

-

Common Name : this compound Dichloride (BVD)

-

CAS Number : 1102-19-8

-

Molecular Formula : C₂₄H₂₂Cl₂N₂

-

Canonical SMILES : C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=--INVALID-LINK--CC4=CC=CC=C4.[Cl-].[Cl-]

The positive charges are primarily localized on the nitrogen atoms, rendering the bipyridinium core electron-deficient and capable of accepting electrons.

Physicochemical and Electrochemical Properties

The key properties of this compound are summarized in the table below. Its most defining characteristic is its ability to accept two successive electrons in reversible reduction steps.

| Property | Value |

| Molecular Weight | 409.35 g/mol (Dichloride Salt) 338.45 g/mol (Dication only) |

| Appearance | White to light yellow crystalline powder |

| Melting Point | ~260-262 °C (with decomposition) |

| Redox Potentials | First Reduction (BV²⁺/BV⁺•) : • E₁/₂ = -0.374 V (vs. NHE)[2][3] • Ered,1 = -0.54 V (vs. Ag/AgCl)[1] Second Reduction (BV⁺•/BV⁰) : • Typically observed at more negative potentials; one study reports -0.73 V (vs. SCE) on a copper surface.[4] |

| UV-Vis Absorption | Dication (BV²⁺) : Colorless, absorbs in the UV region. Radical Cation (BV⁺•) : Violet, with a characteristic maximum absorption (λmax) at 402 nm .[5] Neutral (BV⁰) : Yellow.[5] |

Redox Behavior and Signaling Pathway

This compound's utility is fundamentally linked to its two-step reduction process. The dicationic form (BV²⁺) is colorless. Upon accepting one electron, it forms a stable, intensely colored violet radical cation (BV⁺•). The acceptance of a second electron yields the neutral, yellow species (BV⁰). This reversible process is the basis for its function as a redox indicator.

Experimental Protocols

Synthesis of this compound Dichloride

The standard synthesis involves the quaternization of 4,4'-bipyridine (B149096) with a benzyl halide.

Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,4'-bipyridine in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

-

Alkylation : Add 2.0 to 2.2 equivalents of benzyl chloride (or benzyl bromide) to the solution.

-

Heating : Heat the reaction mixture to between 60-80°C and maintain stirring for 24 to 72 hours under an inert atmosphere (e.g., nitrogen). The reaction progress can be monitored by the precipitation of the product.

-

Isolation : After cooling to room temperature, collect the resulting precipitate by vacuum filtration.

-

Purification : Wash the crude product with a solvent in which it is insoluble, such as diethyl ether, to remove unreacted starting materials. For higher purity, recrystallize the product from a suitable solvent like acetonitrile.[5]

-

Drying : Dry the purified white to light-yellow crystalline product under vacuum.

Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to determine the redox potentials of this compound.

Methodology:

-

Electrolyte Preparation : Prepare a solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in a dry, deoxygenated solvent (e.g., acetonitrile).

-

Analyte Solution : Dissolve a small concentration (e.g., 1-5 mM) of this compound dichloride in the electrolyte solution.

-

Cell Assembly : Assemble a standard three-electrode electrochemical cell:

-

Working Electrode : Glassy Carbon Electrode

-

Reference Electrode : Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter (Auxiliary) Electrode : Platinum wire

-

-

Deoxygenation : Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition :

-

Scan the potential from an initial value (e.g., 0 V) towards a negative potential sufficient to observe both reduction peaks (e.g., -1.2 V), and then reverse the scan back to the starting potential.

-

Typical scan rates range from 50 to 200 mV/s.[6]

-

The resulting voltammogram will show two distinct reversible or quasi-reversible waves corresponding to the BV²⁺/BV⁺• and BV⁺•/BV⁰ redox couples. The half-wave potentials (E₁/₂) are determined from these waves.

-

References

- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 2. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and characterization of benzyl viologen dichloride

An In-depth Technical Guide on the Synthesis and Characterization of Benzyl (B1604629) Viologen Dichloride

Introduction

Benzyl viologen dichloride (1,1'-dibenzyl-4,4'-bipyridinium dichloride) is a prominent member of the viologen family, a class of organic redox-active compounds.[1][2] Structurally, it is a dicationic salt featuring a 4,4'-bipyridinium core N-substituted with two benzyl groups, and two chloride anions for charge neutrality.[3] Its defining characteristic is its ability to undergo reversible, one-electron reduction steps. The dicationic form (BV²⁺) is typically colorless, while the first reduction yields a stable, intensely colored radical cation (BV⁺•), which is often violet or blue.[2][3][4] A second reduction produces a neutral species (BV⁰).[2][3]

This potent redox activity makes this compound dichloride a valuable compound in various scientific domains. It serves as a redox indicator, an electron transfer mediator, and an n-type dopant for organic and inorganic semiconductors to enhance conductivity and device performance.[3][4][5] This guide provides a comprehensive overview of its synthesis and detailed characterization methodologies for researchers and professionals in chemistry and materials science.

Synthesis of this compound Dichloride

The most common and established method for synthesizing this compound dichloride is through a nucleophilic substitution reaction, specifically the quaternization of 4,4'-bipyridine (B149096) with benzyl chloride.[1][4] This reaction involves the alkylation of the nitrogen atoms on the bipyridine core.

Synthesis Reaction Pathway

The synthesis proceeds via the reaction of two equivalents of benzyl chloride with one equivalent of 4,4'-bipyridine.

Caption: Reaction scheme for the synthesis of this compound dichloride.

Experimental Protocol

This protocol outlines a typical procedure for the laboratory-scale synthesis of this compound dichloride.

Materials:

-

4,4'-Bipyridine

-

Benzyl chloride

-

Acetonitrile (anhydrous)

-

Zinc dust (for characterization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4'-bipyridine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagent: Add benzyl chloride (2.2 equivalents) to the solution. The slight excess of benzyl chloride ensures the complete di-alkylation of the bipyridine.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the product from the reaction mixture. Typical reaction times can vary, but refluxing for 24-48 hours is common.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate with cold acetonitrile to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as acetonitrile/water, to yield a white to off-white solid.[1]

-

Drying: Dry the purified product under a vacuum. Expected yields typically range from 50% to 80%.[4]

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized this compound dichloride are confirmed through various analytical techniques.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₂Cl₂N₂ | |

| Molecular Weight | 409.35 g/mol | [4] |

| Appearance | White to off-white or light yellow solid | [6][7] |

| Melting Point | ~260 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents like acetonitrile and DMF. | [4][6] |

Table 1: Physicochemical properties of this compound dichloride.

| Technique | Observed Characteristics | Reference(s) |

| ¹H NMR (DMSO-d₆) | Expected signals include: aromatic protons of the benzyl groups (~7.4-7.6 ppm), methylene (B1212753) protons (-CH₂-) adjacent to the pyridinium (B92312) nitrogen (~5.9 ppm), and pyridinium protons (~8.7 ppm and ~9.3 ppm). The integration of these peaks should correspond to the number of protons in the structure. | [8] |

| UV-Vis Spectroscopy | Oxidized Form (BV²⁺): Colorless in solution, showing characteristic absorbance in the UV range.[4] Reduced Form (BV⁺•): Exhibits a strong, characteristic absorption in the visible range, typically around 500-700 nm, resulting in an intense violet/blue color. This radical cation can be generated by chemical reduction (e.g., with zinc dust) or electrochemically.[9][10] | [4][9][10] |

| Cyclic Voltammetry (CV) | Shows two distinct, reversible one-electron reduction waves. The first reduction (BV²⁺ + e⁻ ⇌ BV⁺•) and the second reduction (BV⁺• + e⁻ ⇌ BV⁰) occur at characteristic potentials. The potential for the first reduction (Ered,1) for a library of viologens ranges from -0.54 V vs. Ag/AgCl.[1] | [1][5] |

Table 2: Spectroscopic and electrochemical characterization data for this compound dichloride.

Characterization Protocols and Workflows

A systematic workflow is essential for the thorough characterization of the synthesized product.

Caption: Experimental workflow for this compound dichloride characterization.

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound dichloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Process the spectrum and integrate the peaks. Confirm that the chemical shifts, splitting patterns, and integration values match the expected structure of 1,1'-dibenzyl-4,4'-bipyridinium dichloride.

UV-Vis Spectroscopy Protocol

-

Sample Preparation (Oxidized State): Prepare a dilute solution of this compound dichloride in a suitable solvent (e.g., water or acetonitrile) in a quartz cuvette.

-

Sample Preparation (Reduced State): To the cuvette from the previous step, add a small amount of a reducing agent, such as zinc dust, and shake.[11] The solution should turn a deep violet/blue, indicating the formation of the radical cation (BV⁺•).

-

Data Acquisition: Record the UV-Vis absorption spectrum for both the colorless oxidized solution and the colored reduced solution over a range of 200-800 nm.

-

Analysis: Note the λmax values for both states. The appearance of a strong absorption band in the visible region for the reduced sample is a key characteristic of viologens.

Cyclic Voltammetry (CV) Protocol

-

Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).

-

Analyte Addition: Dissolve a known concentration of this compound dichloride in the electrolyte solution.

-

Cell Assembly: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential from an initial value (e.g., 0 V) to a sufficiently negative potential to encompass both reduction events and back.

-

Analysis: Identify the potentials of the two reversible reduction peaks from the resulting voltammogram.

Redox States and Electrochromism

The utility of this compound dichloride is fundamentally linked to its distinct and reversible redox states. The transition between these states is accompanied by a dramatic color change, a phenomenon known as electrochromism.[3]

Caption: Redox states and corresponding colors of this compound.

Conclusion

This technical guide has detailed the synthesis of this compound dichloride via quaternization of 4,4'-bipyridine and outlined a comprehensive characterization workflow. The provided protocols for NMR, UV-Vis spectroscopy, and cyclic voltammetry are essential for verifying the structure, purity, and redox properties of the compound. The compiled data serves as a valuable reference for researchers employing this compound dichloride in fields ranging from electrochromic devices to catalysis and semiconductor doping.

References

- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 2. Viologen - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. Buy this compound | 13096-46-3 [smolecule.com]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. chembk.com [chembk.com]

- 7. Benzylviologen | C24H22N2+2 | CID 14196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. arxiv.org [arxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Properties of Benzyl Viologen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) viologen (1,1'-dibenzyl-4,4'-bipyridinium dichloride), a prominent member of the viologen family, is a redox-active organic compound extensively utilized in diverse scientific and technological fields. Its rich electrochemistry, characterized by reversible one-electron transfer reactions, underpins its application as a redox indicator, an electron mediator in biological systems, and a key component in electrochromic devices.[1][2] This technical guide provides a comprehensive overview of the core electrochemical properties of benzyl viologen, detailing its redox behavior, electron transfer kinetics, and stability. The document further outlines detailed experimental protocols for its characterization and presents visual representations of its fundamental reaction pathways.

Core Electrochemical Properties

The electrochemical behavior of this compound is dominated by two successive, reversible one-electron reduction steps. In its initial state, it exists as a dication (BV²⁺). Upon the application of a negative potential, it accepts an electron to form a stable radical cation (BV⁺•), which is intensely colored. A further reduction at a more negative potential leads to the formation of a neutral species (BV⁰).[2][3]

Redox Potentials

The formal redox potential (E°') is a critical parameter characterizing the thermodynamics of an electrochemical reaction. For this compound, the potentials for the two reduction steps are influenced by experimental conditions such as the solvent, supporting electrolyte, and pH. A compilation of reported redox potentials under various conditions is presented in Table 1.

| Redox Couple | E°' (V vs. Reference Electrode) | Solvent/Electrolyte | Reference Electrode | Citation |

| BV²⁺/BV⁺• | -0.359 | Water | NHE | [4] |

| BV²⁺/BV⁺• | -0.374 | Water | NHE | [3] |

| BV²⁺/BV⁺• | -0.54 | 0.2 M Tris/KCl buffer | Ag/AgCl | [5] |

| BV⁺•/BV⁰ | -0.73 | 0.1 M NaCl | SCE | [3] |

Table 1: Redox Potentials of this compound

Electron Transfer Kinetics

The kinetics of electron transfer are a measure of the rate at which this compound exchanges electrons with an electrode or with other molecules in solution. The heterogeneous electron transfer rate constant (k⁰) quantifies the rate of electron transfer at the electrode-solution interface. These kinetic parameters are crucial for applications in electrocatalysis and molecular electronics.

| Solvent System | Temperature (°C) | Heterogeneous Electron Transfer Rate Constant (k⁰) (cm s⁻¹) | Citation |

| Water-Acetonitrile | 25 | Data not explicitly provided for this compound, but general trends for viologens are discussed. | [6][7][8] |

| Water-DMF | 25 | Data not explicitly provided for this compound, but general trends for viologens are discussed. | [6][7][8] |

| Water-DMSO | 25 | Data not explicitly provided for this compound, but general trends for viologens are discussed. | [6][7][8] |

Stability

The stability of the different redox states of this compound is a key factor in its practical applications. The dicationic form (BV²⁺) is generally stable. The radical cation (BV⁺•), while stable in the absence of oxygen, can undergo dimerization, particularly at higher concentrations.[3] The neutral species (BV⁰) is often insoluble in aqueous media and can be reactive.[2] The stability of this compound can also be influenced by the presence of other chemical species and the nature of the solvent.[2] Recent studies have also explored the use of fluorinated benzyl viologens to enhance stability in electrochromic devices.[2]

Experimental Protocols

The characterization of the electrochemical properties of this compound relies on a suite of specialized techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a species.

Objective: To determine the formal redox potentials and assess the reversibility of the electron transfer processes of this compound.

Materials:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Platinum Electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) Electrode

-

Counter Electrode: Platinum Wire or Gauze

-

Electrochemical Cell

-

Potentiostat/Galvanostat

-

Solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., deionized water, acetonitrile)

-

Supporting Electrolyte (e.g., 0.1 M KCl, 0.1 M TBAPF₆)

-

Inert Gas (e.g., Nitrogen or Argon)

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Solution Preparation: Prepare a solution of this compound at the desired concentration in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to values that bracket the expected redox events of this compound.

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential scan and record the resulting current.

-

Perform multiple scans to ensure reproducibility.

-

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the formal redox potential (E°') as the average of the peak potentials: E°' = (Epa + Epc) / 2.

-

Assess the reversibility of the redox couple by examining the peak separation (ΔEp = |Epa - Epc|), which should be close to 59/n mV for a reversible n-electron process at room temperature, and the ratio of the peak currents (ipa/ipc), which should be close to 1.

-

Spectroelectrochemistry (UV-Vis)

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and spectral information of the electroactive species.

Objective: To observe the spectral changes associated with the different redox states of this compound and to correlate them with the applied potential.

Materials:

-

Optically Transparent Electrode (OTE), such as Indium Tin Oxide (ITO) coated glass

-

Spectroelectrochemical Cell

-

Potentiostat/Galvanostat

-

UV-Vis Spectrometer

-

Light Source

-

Solution of this compound and supporting electrolyte

Procedure:

-

Cell Setup: Assemble the spectroelectrochemical cell with the OTE as the working electrode, a reference electrode, and a counter electrode.

-

Spectrometer Alignment: Align the light source and spectrometer to pass the light beam through the OTE.

-

Blank Spectrum: Record a background spectrum of the solvent and electrolyte in the cell.

-

Electrochemical Control and Spectral Acquisition:

-

Apply a potential at which the initial redox state of this compound (BV²⁺) is stable and record the UV-Vis spectrum.

-

Step the potential to a value where the first reduction (to BV⁺•) occurs and record the spectrum. The appearance of the characteristic blue/violet color of the radical cation should be observed.

-

Continue stepping the potential to more negative values to observe the formation of the neutral species (BV⁰) and record the corresponding spectra.

-

The potential can be scanned or stepped, and spectra are collected at different points during the electrochemical experiment.[9][10]

-

-

Data Analysis: Correlate the changes in the absorbance at specific wavelengths with the applied potential to identify the spectra of the different redox species.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying fast reactions involving short-lived intermediates, such as free radicals.[11][12][13][14]

Objective: To generate the this compound radical cation (BV⁺•) and study its formation and decay kinetics.

Materials:

-

Pulse Radiolysis Setup (including an electron accelerator and a fast detection system, e.g., transient absorption spectroscopy)

-

Flow cell

-

Aqueous solution of this compound

-

Scavengers for unwanted radicals (e.g., t-butanol to scavenge hydroxyl radicals)

Procedure:

-

Solution Preparation: Prepare an aqueous solution of this compound, often in the presence of a scavenger to isolate the reaction of interest. The solution is flowed through the cell.

-

Irradiation: The solution is irradiated with a short pulse of high-energy electrons. This generates reducing species in the water, primarily the hydrated electron (e⁻aq), which then reduces the this compound dication (BV²⁺) to the radical cation (BV⁺•).

-

Transient Detection: The formation and decay of the radical cation are monitored by time-resolved absorption spectroscopy. The change in absorbance at a wavelength where the radical cation absorbs strongly is recorded as a function of time after the pulse.

-

Kinetic Analysis: The kinetic traces are analyzed to determine the rate constants for the formation and subsequent reactions of the this compound radical cation. To minimize dimerization, experiments are often carried out at very low radical concentrations.[3]

Visualizations

This compound Redox Pathway

The fundamental electrochemical behavior of this compound involves two sequential one-electron transfers.

Dimerization of this compound Radical Cation

At higher concentrations, the this compound radical cation can undergo dimerization. This process can involve the association of two radical cations or the reaction between a neutral viologen and a dication.[15]

Conclusion

This technical guide has provided a detailed overview of the fundamental electrochemical properties of this compound. The reversible two-step redox behavior, characterized by distinct redox potentials and electron transfer kinetics, makes it a versatile molecule for a wide range of applications. The provided experimental protocols offer a foundation for researchers to investigate and characterize this important compound. The visualizations of the core redox pathway and the dimerization process offer a clear conceptual framework for understanding its chemical transformations under electrochemical control. Further research into the electrochemical behavior of this compound in novel environments and its application in advanced materials and devices continues to be an active and promising area of investigation.

References

- 1. chesci.com [chesci.com]

- 2. researchgate.net [researchgate.net]

- 3. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 6. [PDF] Heterogeneous Electron Transfer Rate Constants of Viologen Monocations at a Platinum Disk Electrode | Semantic Scholar [semanticscholar.org]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. agilent.com [agilent.com]

- 11. Radiolysis - Wikipedia [en.wikipedia.org]

- 12. api.pageplace.de [api.pageplace.de]

- 13. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BNL | Chemistry | Electron- and Photo-Induced Processes | Research Highlights | Creating super-oxidants with pulse radiolysis [bnl.gov]

- 15. scispace.com [scispace.com]

Benzyl viologen solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzyl (B1604629) Viologen in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of benzyl viologen (specifically, its common dichloride salt, 1,1'-dibenzyl-4,4'-bipyridinium dichloride) in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility information, a detailed experimental protocol for determining solubility, and the functional context of this compound's redox chemistry, which is crucial for its applications.

Introduction to this compound

This compound (BV) is a redox-active organic compound belonging to the viologen family. It is characterized by a 4,4'-bipyridinium core with benzyl groups attached to each nitrogen atom. In its oxidized dicationic state (BV²⁺), it is typically a white to pale yellow crystalline solid, often formulated as a dichloride salt. This compound is widely utilized as an electron acceptor and transfer mediator in various electrochemical and biochemical systems due to its ability to undergo reversible one-electron reduction steps.

Solubility of this compound Dichloride

Data Presentation: Qualitative Solubility of this compound Dichloride

| Solvent | Type | Qualitative Solubility | Reference / Indication |

| Water (H₂O) | Polar Protic | Soluble | Stated in chemical datasheets. |

| Ethanol (EtOH) | Polar Protic | Soluble | Stated in chemical datasheets. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Commonly used as a solvent for synthesis and electrochemical studies involving this compound, implying good solubility.[1][2] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Used as a solvent for the synthesis of this compound and in studies of its complexation, indicating solubility.[1][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | A reaction involving methyl viologen (a related compound) was conducted in DMSO, suggesting potential solubility for this compound as well.[4] |

| Benzene | Nonpolar | Very Slightly Soluble | Stated in chemical datasheets. |

| Toluene | Nonpolar | Likely Insoluble | The neutral, reduced form of this compound (BV⁰) is soluble in toluene, but the charged dichloride salt is not expected to be. |

Note: The solubility of viologens can be influenced by the nature of the counter-ion. The information above pertains to the commonly available dichloride salt.

Experimental Protocol: Determination of this compound Solubility

This section outlines a generalized yet detailed methodology for determining the solubility of this compound dichloride in an organic solvent of interest. The method described is a variation of the widely used shake-flask method, followed by quantification using UV-Vis spectroscopy, which is suitable for chromophoric compounds like viologens.

Objective: To determine the saturation solubility of this compound dichloride in a specific organic solvent at a controlled temperature.

Materials:

-

This compound dichloride (high purity)

-

Solvent of interest (HPLC grade or higher)

-

Volumetric flasks (Class A)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound dichloride to a scintillation vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours while maintaining the temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by UV-Vis Spectroscopy:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound dichloride of a known concentration in the solvent of interest.

-

Perform a series of serial dilutions from the stock solution to create a set of calibration standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound in that solvent (this needs to be determined by running a full spectrum scan of a dilute solution).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (y = mx + c), where y is absorbance and x is concentration.

-

-

Analysis of the Saturated Sample:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λ_max.

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound's utility stems from its redox properties, where it acts as an electron mediator. The following diagrams, created using the DOT language, illustrate its mechanism of action and a typical experimental workflow.

Caption: Redox states of this compound.

Caption: this compound as an electron mediator.

Conclusion

While quantitative solubility data for this compound dichloride in organic solvents remains sparse in readily accessible literature, its qualitative behavior points to good solubility in polar solvents like water, ethanol, acetonitrile, and DMF. For researchers requiring precise solubility values, the provided experimental protocol offers a robust starting point for determination. The significance of this compound lies in its redox chemistry, enabling its function as a versatile electron mediator in a wide array of scientific applications, from organic electronics to biochemical assays. This guide serves as a foundational resource for professionals working with this important compound.

References

Physical and chemical properties of benzyl viologen

An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl (B1604629) Viologen

Introduction

Benzyl viologen (BV), systematically named 1,1'-dibenzyl-4,4'-bipyridinium, is a quaternary ammonium (B1175870) salt belonging to the viologen family.[1] Viologens are characterized by their ability to undergo reversible, one-electron reduction reactions, leading to distinct color changes.[2] This property makes them highly valuable as redox indicators and electrochromic materials.[3] this compound, in its dicationic (oxidized) state (BV²⁺), is typically a colorless or pale solid. Upon the first reduction, it forms a stable, intensely colored radical cation (BV⁺•), and a second reduction yields a neutral species (BV⁰).[4][5] These unique redox characteristics have led to its application in diverse fields, including bio-electrocatalysis, organic electronics as an n-type dopant, and in the fabrication of photo-driven bioanodes.[4][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its fundamental redox behavior.

Physical and Chemical Properties

The key physicochemical properties of this compound (as the dichloride salt, unless otherwise specified) are summarized below. These values represent a synthesis of data from various commercial suppliers and scientific publications.

| Property | Value | Reference(s) |

| IUPAC Name | 1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | [7] |

| Molecular Formula | C₂₄H₂₂N₂²⁺ (Cation) C₂₄H₂₂Cl₂N₂ (Dichloride Salt) | [7][8][9] |

| Molecular Weight | 338.4 g/mol (Cation) 409.35 g/mol (Dichloride Salt) | [8][9][10] |

| Appearance | White, off-white, beige, or light yellow crystalline powder. | [7][11][12][13] |

| Melting Point | ~260 °C (with decomposition) | [9][10][11][12] |

| Solubility | Soluble in water and organic solvents such as acetonitrile (B52724). | [1][13] |

| First Reduction Potential (E¹) (BV²⁺ + e⁻ ⇌ BV⁺•) | -0.359 V (vs. NHE at 30°C) -0.374 V -0.54 V (vs. Ag/AgCl) -0.57 V (vs. SCE) | [3][4][14][15][16] |

| Second Reduction Potential (E²) (BV⁺• + e⁻ ⇌ BV⁰) | -0.73 V (vs. SCE) | [16] |

Core Chemical Behavior: Redox Activity

The most defining characteristic of this compound is its ability to exist in three distinct and reversible redox states: the dication (BV²⁺), the radical cation (BV⁺•), and the neutral species (BV⁰).[4]

-

BV²⁺ (Dication): This is the fully oxidized and most stable form. It is typically colorless in solution.[8]

-

BV⁺• (Radical Cation): A one-electron reduction of the dication yields the radical cation. This species is intensely colored (typically blue or violet) due to strong absorption in the visible spectrum.[8] The formation of this radical is responsible for the electrochromic properties of viologens.

-

BV⁰ (Neutral): A further one-electron reduction of the radical cation produces the neutral, fully reduced species.[4] The neutral and radical forms, particularly of this compound with its hydrophobic benzyl groups, tend to have lower solubility in aqueous solutions and may precipitate.[4]

The reversible two-step reduction process is central to all applications of this compound.

Caption: Reversible two-step redox cycle of this compound.

Experimental Protocols

Synthesis of this compound Dichloride

The standard synthesis method for this compound salts is a quaternization reaction, a type of nucleophilic substitution.[1][4]

-

Reaction: 4,4'-Bipyridine (B149096) is reacted with two equivalents of a benzyl halide (e.g., benzyl chloride or benzyl bromide).

-

Reagents & Materials:

-

4,4'-Bipyridine

-

Benzyl chloride (or bromide)

-

Anhydrous solvent (e.g., acetonitrile or Dimethylformamide (DMF))

-

Reaction flask with reflux condenser

-

Nitrogen or Argon atmosphere

-

Stirring plate and heat source

-

-

Methodology:

-

Dissolve 4,4'-bipyridine in the chosen anhydrous solvent within the reaction flask under an inert atmosphere.

-

Add at least two molar equivalents of benzyl chloride to the solution. Using a slight excess can help drive the reaction to completion.

-

Heat the reaction mixture to reflux (e.g., 60-80 °C) and maintain stirring for an extended period, typically 24 to 72 hours.[17]

-

As the reaction proceeds, the this compound dichloride product, being a salt, will often precipitate from the organic solvent.

-

After cooling the mixture to room temperature, the solid product is collected by filtration.

-

The crude product is washed with a solvent in which it is insoluble (e.g., diethyl ether) to remove unreacted starting materials.[17]

-

For higher purity, the product can be recrystallized from a suitable solvent like acetonitrile.[4][17]

-

Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to determine the redox potentials of this compound.[4][18][19]

-

Objective: To measure the potentials at which the BV²⁺/BV⁺• and BV⁺•/BV⁰ redox events occur.

-

Equipment & Reagents:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)[20]

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))[16][20]

-

Counter Electrode (e.g., Platinum wire or Gold disk)[20]

-

Anhydrous acetonitrile or DMF containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate).[2][20]

-

This compound dichloride solution (typically ~1 mM).[4]

-

-

Methodology:

-

Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent. Purge with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Assemble the three-electrode cell, ensuring the electrodes are clean and polished (for the working electrode).

-

Record a background voltammogram of the electrolyte solution to establish the potential window.

-

Add the this compound solution to the cell and continue to blanket the solution with the inert gas.

-

Apply a potential sweep, starting from a potential where no reaction occurs (e.g., 0 V), scanning towards negative potentials (e.g., to -1.2 V), and then reversing the scan back to the starting potential. A typical scan rate is 100 mV/s.[2][20]

-

The resulting voltammogram will show two distinct reversible waves, corresponding to the two one-electron reduction steps. The half-wave potential (E½) for each wave, calculated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials, corresponds to the standard reduction potential for that step.[2]

-

Spectroelectrochemistry

This technique combines UV-Visible spectroscopy with electrochemistry to monitor the change in the absorption spectrum as the redox state of this compound is changed.[17][21]

-

Objective: To correlate the electrochemical reduction events with the appearance of the colored radical cation (BV⁺•).

-

Equipment & Reagents:

-

A setup similar to the CV experiment, but using an optically transparent electrode (OTE), such as Indium Tin Oxide (ITO) coated glass or a platinum mesh, as the working electrode.

-

A UV-Vis spectrophotometer configured to pass its light beam through the OTE.

-

Potentiostat.

-

-

Methodology:

-

Assemble the spectroelectrochemical cell with the this compound and electrolyte solution, similar to the CV procedure.

-

Place the cell in the spectrophotometer and record an initial absorption spectrum at a potential where BV is in its dication (BV²⁺) state (e.g., 0 V). The solution should be colorless, showing no significant absorption in the visible range.

-

Apply a potential sufficient to cause the first reduction (e.g., -0.7 V or -0.8 V).[17]

-

As the BV²⁺ is reduced to the colored BV⁺• at the electrode surface, record the absorption spectrum at set time intervals or once the current stabilizes.

-

The spectra will show the growth of strong absorption bands in the visible region, characteristic of the radical cation. For this compound, a maximum absorption band around 402 nm has been reported upon reduction.[17]

-

Stepping the potential to more negative values can be used to observe the spectral changes corresponding to the formation of the neutral BV⁰ species. Reversing the potential back to 0 V should result in the disappearance of the absorption bands, demonstrating the reversibility of the process.

-

References

- 1. Viologen - Wikipedia [en.wikipedia.org]

- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 3. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylviologen | C24H22N2+2 | CID 14196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 13096-46-3 [smolecule.com]

- 9. ベンジルビオロゲンジクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound dichloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. bio.vu.nl [bio.vu.nl]

- 13. chembk.com [chembk.com]

- 14. THE VIOLOGEN INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. THE VIOLOGEN INDICATORS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of this compound-containing films at copper and their protective properties - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]

- 17. Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

An In-depth Technical Guide to the Synthesis of 1,1′-Dibenzyl-4,4′-bipyridinium Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1′-Dibenzyl-4,4′-bipyridinium dichloride, a compound commonly known as Benzyl (B1604629) Viologen. This document details the prevalent synthetic methodologies, experimental protocols, and key characterization data to support researchers in the fields of chemistry and drug development.

Introduction

1,1′-Dibenzyl-4,4′-bipyridinium dichloride is a quaternary ammonium (B1175870) salt belonging to the viologen family. Viologens are known for their interesting redox properties, which lead to distinct color changes upon reduction, making them valuable as electrochromic indicators.[1][2] The title compound, specifically, has applications as an n-type dopant for organic semiconductors.[1] Its synthesis is a fundamental example of N-alkylation of heterocyclic compounds.

The primary synthetic route to 1,1′-Dibenzyl-4,4′-bipyridinium dichloride involves the quaternization of 4,4′-bipyridine with two equivalents of a benzyl halide, typically benzyl chloride or benzyl bromide.[3][4] This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atoms of the 4,4′-bipyridine act as nucleophiles, attacking the benzylic carbon of the benzyl halide and displacing the halide ion.

Synthetic Pathways and Methodologies

The synthesis of 1,1′-Dibenzyl-4,4′-bipyridinium dichloride can be achieved through several methods, including conventional heating, microwave-assisted synthesis, and neat (solvent-free) conditions. The choice of method can influence reaction time and yield.

Conventional Heating

This is the most common method, typically employing a polar aprotic solvent to facilitate the reaction. Solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often used.[3] Acetonitrile offers a good balance of solubility and reactivity, while DMF can enhance the solvation of ionic intermediates, though it may complicate product purification.[3] Yields for this method typically range from 50% to 80%.[3]

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times. The microwave-assisted quaternization of 4,4′-bipyridine with benzyl halides in DMF can be completed in as little as 1-2 hours at 120°C.[3]

Neat Reaction (Solvent-Free)

Heating the reactants together without a solvent can lead to near-quantitative conversion to the dicationic salt.[5] This method minimizes side reactions and can simplify product isolation, as the product often precipitates upon cooling.[5]

A visual representation of the general synthetic workflow is provided below.

References

Electron transfer mechanism of benzyl viologen

An In-depth Technical Guide to the Electron Transfer Mechanism of Benzyl (B1604629) Viologen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron transfer mechanism of benzyl viologen (BV), a quaternary bipyridinium salt with significant applications in electrochemistry, materials science, and biological systems. This document details the core principles of its redox behavior, kinetic parameters, and the experimental methodologies used for its characterization.

Core Electron Transfer Mechanism

This compound undergoes a two-step, single-electron reduction process. The dicationic form (BV²⁺), which is typically colorless, first accepts an electron to form a stable, intensely colored blue-violet radical cation (BV•⁺). A second electron transfer reduces the radical cation to a neutral species (BV⁰), which is often yellow and can be insoluble in aqueous media.[1]

The two reversible one-electron reduction steps can be represented as:

Step 1: BV²⁺ + e⁻ ⇌ BV•⁺ Step 2: BV•⁺ + e⁻ ⇌ BV⁰

The stability of the radical cation is a key feature of viologens and is central to their utility as electron mediators and in electrochromic devices.[1][2] However, the this compound radical cation has a known propensity to dimerize, particularly at higher concentrations, which can influence its redox potential and reaction kinetics.[3][4][5]

Quantitative Data

The following tables summarize key quantitative data related to the electron transfer of this compound, compiled from various studies.

Table 1: Redox Potentials of this compound

| Redox Couple | Potential (V vs. SHE) | Conditions | Reference(s) |

| BV²⁺/BV•⁺ | -0.359 | 30 °C | [3] |

| BV²⁺/BV•⁺ | -0.374 | pH 7, low radical concentration (approx. 0.4 µmol dm⁻³) to minimize dimerization | [3][4][5] |

| BV•⁺/BV⁰ | Varies | Often difficult to measure accurately due to insolubility of BV⁰ | [6] |

Note: Redox potentials can vary depending on experimental conditions such as solvent, supporting electrolyte, pH, and temperature.

Table 2: Heterogeneous Electron Transfer Rate Constants (k⁰)

| Redox Couple | Electrode | Solvent System | k⁰ (cm s⁻¹) | Reference(s) |

| BV²⁺/BV•⁺ | Platinum | Water/DMF mixtures | Varies with solvent | [3][7][8] |

| BV²⁺/BV•⁺ | Platinum | Acetonitrile | 1.8 x 10⁻⁴ - 1.6 x 10⁻³ | [9][10] |

| BV²⁺/BV•⁺ | Bismuth | Acetonitrile | 1.1 x 10⁻⁴ - 1.9 x 10⁻³ | [9][10] |

| BV•⁺/BV⁰ | Platinum | Water/Aprotic solvent mixtures | Varies with solvent | [11] |

Note: The rate constants are influenced by the solvent's polarity, dielectric constant, and viscosity, as well as the electrode material.[3][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique for characterizing the redox behavior of this compound.

Objective: To determine the redox potentials and assess the reversibility of the electron transfer processes.

Methodology:

-

Preparation of the Electrolyte Solution:

-

Dissolve this compound dichloride in a suitable solvent (e.g., deionized water, acetonitrile, or a DMF/water mixture) to a concentration of typically 1-10 mM.[6][9]

-

Add a supporting electrolyte, such as 0.1 M KCl or tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), to the solution to ensure sufficient conductivity.[12]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment to prevent interference from oxygen reduction.

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Ag/AgCl or a saturated calomel (B162337) electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or mesh.

-

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan through the reduction and oxidation peaks of this compound (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl).

-

Apply a specific scan rate, typically ranging from 20 mV/s to 400 mV/s.

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

The formal reduction potential (E⁰') is determined as the midpoint of the cathodic and anodic peak potentials.

-

The peak separation (ΔEp) between the cathodic and anodic peaks provides information about the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The peak current is proportional to the square root of the scan rate for a diffusion-controlled process.

-

Spectroelectrochemistry

This technique combines electrochemical measurements with UV-Vis spectroscopy to monitor changes in the absorption spectrum as a function of the applied potential.

Objective: To correlate the electrochemical events with the formation and disappearance of colored species (BV•⁺ and BV⁰).

Methodology:

-

Cell and Electrode Setup:

-

An optically transparent thin-layer electrochemical (OTTLE) cell or a cuvette with an optically transparent electrode (e.g., indium tin oxide (ITO) coated glass) is used as the working electrode.

-

A mini Ag/AgCl reference electrode and a platinum wire counter electrode are placed in the cell.

-

-

Instrumentation:

-

The electrochemical cell is placed in the light path of a UV-Vis spectrophotometer.

-

The electrodes are connected to a potentiostat, which is synchronized with the spectrophotometer.

-

-

Experimental Procedure:

-

The electrolyte solution containing this compound is prepared as for cyclic voltammetry.

-

A series of potentials are applied to the working electrode, stepping through the reduction potentials of BV²⁺.

-

At each potential step, the UV-Vis absorption spectrum is recorded.

-

-

Data Analysis:

-

The appearance and disappearance of absorption bands are correlated with the applied potential. The formation of the BV•⁺ radical cation is characterized by strong absorption bands in the visible region (around 400 nm and 600 nm).[13]

-

The change in absorbance at a specific wavelength can be plotted against the applied potential to generate a spectrovoltammogram.

-

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying fast electron transfer reactions by generating reactive species with a short pulse of high-energy electrons.

Objective: To determine the kinetics of electron transfer reactions involving this compound and to study the properties of the short-lived radical cation.

Methodology:

-

Sample Preparation:

-

An aqueous solution of this compound is prepared, often containing a scavenger for hydroxyl radicals (e.g., formate (B1220265) or t-butanol) to ensure that the hydrated electron is the primary reducing species.

-

The concentration of this compound is typically in the micromolar to millimolar range.[3][4][5]

-

-

Irradiation and Detection:

-

The sample is placed in a quartz cell and subjected to a short pulse (nanoseconds to microseconds) of high-energy electrons from a linear accelerator.

-

This generates hydrated electrons (e⁻aq), which rapidly reduce BV²⁺ to BV•⁺.

-

The formation and decay of the BV•⁺ radical cation are monitored in real-time using fast absorption spectroscopy.

-

-

Data Analysis:

-

The rate constants for the reaction of the hydrated electron with BV²⁺ can be determined from the growth kinetics of the BV•⁺ absorption signal.

-

By studying the electron transfer equilibrium between this compound and a reference compound, the reduction potential of the BV²⁺/BV•⁺ couple can be accurately determined.[3][4][5]

-

The kinetics of the dimerization of BV•⁺ can also be investigated by analyzing the decay of its absorption signal at different concentrations.

-

Visualizations

Diagram 1: Electron Transfer Pathway of this compound

Caption: Reversible two-step one-electron reduction of this compound.

Diagram 2: Experimental Workflow for Cyclic Voltammetry

Caption: Step-by-step workflow for a cyclic voltammetry experiment.

Diagram 3: Logical Relationship in n-Doping

Caption: this compound radical cation as an n-dopant for polymers.

Conclusion

The electron transfer mechanism of this compound is a well-characterized process involving two sequential one-electron reductions. The stability and intense color of the radical cation intermediate are fundamental to its widespread use. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this versatile molecule. Understanding the kinetics and thermodynamics of its electron transfer is crucial for optimizing its performance in various applications, from electrochromic displays to organic electronics and beyond.

References

- 1. Photoinduced Electron Transfer and Changes in Surface Free Energy in Polythiophene-Polyviologen Bilayered Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. The reduction potential of this compound: an important reference compound for oxidant/radical redox couples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. "Heterogeneous Electron Transfer Rate Constants of Viologen at a Platin" by NAHEED KAUKAB BHATTI, M. SADIQ SUBHANI et al. [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Heterogeneous Electron‐Transfer Rates for the Reduction of Viologen Derivatives at Platinum and Bismuth Electrodes in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. [PDF] Complexation Between Viologens and Some Macrocyclic Molecules: A Cyclic Voltammetry Study | Semantic Scholar [semanticscholar.org]

- 13. Substituent-Adjusted Electrochromic Behavior of Symmetric Viologens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microwave-Assisted Synthesis of Benzyl Viologen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) viologen (N,N'-dibenzyl-4,4'-bipyridinium dichloride), with a particular focus on a modern, efficient microwave-assisted approach compared to traditional conventional heating methods. Detailed experimental protocols, comparative data, and characterization methods are presented to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.

Introduction

Benzyl viologen is a quaternary ammonium (B1175870) salt belonging to the viologen family, compounds known for their interesting redox properties and diverse applications. It is characterized by a 4,4'-bipyridinium core with benzyl groups attached to each nitrogen atom. This structure imparts unique electrochemical and optical properties, leading to its use in electrochromic devices, as a redox indicator, and as an electron shuttle in biological systems. The synthesis of this compound is a fundamental process for accessing this versatile molecule, and optimizing this synthesis is crucial for its efficient production and application.

Traditionally, the synthesis of this compound is achieved through the quaternization of 4,4'-bipyridine (B149096) with a benzyl halide under conventional heating (reflux). While effective, this method often requires long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, offering advantages such as reduced reaction times, increased yields, and often improved product purity. This guide details both the conventional and a proposed microwave-assisted synthetic route to this compound, providing a direct comparison of the two methodologies.

Synthesis of this compound

The synthesis of this compound is achieved via a nucleophilic substitution reaction where the nitrogen atoms of 4,4'-bipyridine attack the benzylic carbon of a benzyl halide, displacing the halide ion.

Experimental Protocols

This section provides detailed experimental procedures for both the conventional and microwave-assisted synthesis of this compound.

2.1.1. Conventional Synthesis via Reflux

This protocol is based on established methods for the synthesis of viologen derivatives.

-

Materials:

-

4,4'-Bipyridine

-

Benzyl chloride

-

Anhydrous acetonitrile

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-bipyridine (1 equivalent) in anhydrous acetonitrile.

-

Add benzyl chloride (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of this compound dichloride should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetonitrile to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) to yield pure N,N'-dibenzyl-4,4'-bipyridinium dichloride.

-